molecular formula C13H12N2O5S B6394310 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid CAS No. 1261937-10-3

2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid

Cat. No.: B6394310
CAS No.: 1261937-10-3
M. Wt: 308.31 g/mol
InChI Key: GYAZKCRHRNHJTG-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a hydroxyl group, a methylsulfonylamino group, and a nicotinic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name

5-[3-(methanesulfonamido)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-21(19,20)15-10-4-2-3-8(5-10)9-6-11(13(17)18)12(16)14-7-9/h2-7,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAZKCRHRNHJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688364
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-10-3
Record name 5-{3-[(Methanesulfonyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid, 3-methylsulfonyl aniline, and nicotinic acid.

    Formation of Intermediate: The first step involves the reaction of 2-hydroxybenzoic acid with 3-methylsulfonyl aniline under acidic conditions to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent to form the core structure of the target compound.

    Final Modification:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Coupling Reactions: The nicotinic acid moiety can undergo coupling reactions with various reagents to form complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling agents (e.g., EDCI, DCC). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonylamino groups may interact with enzymes or receptors, modulating their activity. The nicotinic acid moiety may influence cellular processes by acting on nicotinic acid receptors, leading to downstream effects on gene expression and cellular metabolism.

Comparison with Similar Compounds

2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid can be compared with similar compounds such as:

    2-Hydroxy-5-(3-methylsulfonylphenyl)nicotinic acid: Lacks the amino group, which may result in different biological activities.

    2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid: Contains a methoxy group instead of a methylsulfonylamino group, leading to variations in chemical reactivity and biological properties.

    2-Hydroxy-5-(3-aminophenyl)nicotinic acid: Contains an amino group instead of a methylsulfonylamino group, which may affect its interaction with biological targets.

The uniqueness of 2-Hydroxy-5-(3-methylsulfonylaminophenyl)nicotinic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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